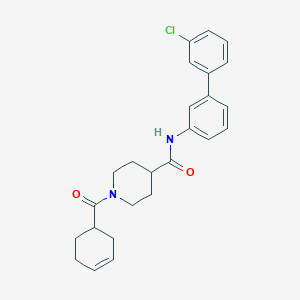![molecular formula C15H13BrN2O4 B6063963 4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid, also known as BHMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BHMB is a potent inhibitor of various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis.
作用機序
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid exerts its inhibitory activity against various enzymes, including tyrosinase, through the formation of a complex with the active site of the enzyme. This compound also exerts its antioxidant activity through the scavenging of free radicals and the inhibition of lipid peroxidation. Furthermore, this compound exerts its anticancer activity through the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of melanin synthesis, the scavenging of free radicals, the inhibition of lipid peroxidation, the induction of apoptosis, and the inhibition of cell proliferation. This compound has also been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory therapies.
実験室実験の利点と制限
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its potent antioxidant activity, and its potent anticancer activity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as food science and cosmetics, the investigation of its potential toxicity and safety profile, and the development of more potent derivatives. Furthermore, the investigation of the mechanism of action of this compound and its potential interactions with other molecules could lead to the development of more effective therapies.
合成法
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid can be synthesized through a multistep process involving the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form 3-bromo-4-hydroxy-5-methoxybenzaldehyde hydrazone. This hydrazone is then reacted with 4-chlorobenzoic acid to form this compound. The purity of this compound can be further increased through recrystallization.
科学的研究の応用
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis. This compound has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the development of antioxidant-based therapies. Furthermore, this compound has been shown to exhibit potent anticancer activity, making it a potential candidate for the development of anticancer therapies.
特性
IUPAC Name |
4-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-13-7-9(6-12(16)14(13)19)8-17-18-11-4-2-10(3-5-11)15(20)21/h2-8,18-19H,1H3,(H,20,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIKGOLIUKGDOD-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)
![1-(2-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6063910.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)
![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)
![N-allyl-4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6063932.png)
![methyl 4-{[2-[(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B6063950.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6063957.png)
![4-{5-[2-(4-morpholinylcarbonyl)phenoxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B6063966.png)
